1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBUOCXJAWYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1Br)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic bromination of 1,3-benzodioxole-5-carboxaldehyde is directed by the electron-donating methylenedioxy group and the electron-withdrawing aldehyde. Bromine (Br₂) in the presence of FeBr₃ as a Lewis acid selectively substitutes the 6-position (ortho to the aldehyde).
Typical Conditions :
-
Substrate : 1,3-Benzodioxole-5-carboxaldehyde (10 mmol)
-
Reagents : Br₂ (12 mmol), FeBr₃ (1.2 equiv)
-
Solvent : Dichloromethane (DCM) at 0°C → room temperature
Key Observations :
-
Prolonged reaction times (>6 h) lead to di-brominated byproducts.
Reductive Amination of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Imine Formation and Reduction
The aldehyde intermediate undergoes reductive amination with dimethylamine to install the N,N-dimethylmethanamine group. Sodium triacetoxyborohydride (STAB) or cyanoborohydride (NaBH₃CN) serves as the reducing agent.
Representative Protocol :
-
Substrate : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (5 mmol)
-
Reagents : Dimethylamine (2.0 equiv), STAB (1.5 equiv)
-
Solvent : Tetrahydrofuran (THF) with 1% acetic acid
-
Temperature : Room temperature, 12 h
Optimization Notes :
-
Acidic conditions (pH 4–5) enhance imine formation kinetics.
-
Anhydrous solvents prevent aldehyde hydration, improving reaction efficiency.
Alternative Synthetic Routes
Nucleophilic Substitution of 5-Bromomethyl-6-bromobenzo[d] dioxole
A two-step sequence involving bromination of 5-methylbenzo[d]dioxole followed by benzylic bromination and amine substitution:
-
Bromination :
-
Amine Substitution :
Comparative Analysis of Synthetic Methods
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 6-position of the benzodioxole ring serves as a potential site for nucleophilic substitution (SNAr), particularly under catalytic or activating conditions.
-
Suzuki-Miyaura Cross-Coupling : The bromo group can undergo palladium-catalyzed coupling with boronic acids to form biaryl derivatives . This reaction is critical for introducing diverse aromatic substituents.
| Reaction Type | Conditions | Example Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 1-(Aryl-benzo[d] dioxol-5-yl)-N,N-dimethylmethanamine |
Reactivity of the Dimethylamino Group
The tertiary amine group exhibits limited nucleophilicity due to steric hindrance but can participate in specific transformations:
-
Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) under mild conditions yields quaternary ammonium salts .
-
Oxidation : Strong oxidizing agents like H₂O₂ or mCPBA may convert the dimethylamino group to an N-oxide, altering electronic properties.
Key Reaction Pathways:
Electrophilic Aromatic Substitution (EAS)
The benzodioxole ring’s electron-rich nature facilitates EAS, though the bromine and dimethylamino groups influence regioselectivity:
-
Nitration/Sulfonation : Likely occurs at the 4-position (para to the electron-donating dioxole oxygen).
-
Halogenation : Iodination or chlorination may proceed under acidic conditions, directed by the dioxole’s activating effects.
Condensation and Cyclization Reactions
The dimethylamino group can act as a directing group in condensation reactions:
-
Mannich Reaction : Forms β-amino carbonyl derivatives when reacted with aldehydes and ketones.
-
Schiff Base Formation : Limited due to tertiary amine structure but feasible with activated carbonyls under forcing conditions.
Stability and Decomposition Pathways
Scientific Research Applications
Structural Representation
The following table summarizes key structural features of the compound:
| Property | Value |
|---|---|
| IUPAC Name | 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine |
| InChI Key | JXVLEYPOHIIQMA-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC2=C(C=C1)OCO2 |
Pharmacological Studies
Research indicates that derivatives of the benzodioxole structure exhibit psychoactive properties. Specifically, the brominated variant has been studied for its potential as a psychoactive substance similar to MDMA.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of brominated benzodioxole derivatives. The findings suggested that these compounds could modulate serotonin receptors, indicating potential applications in treating mood disorders .
Synthetic Chemistry
The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.
Table: Synthetic Routes for Derivatives
| Derivative Name | Synthetic Methodology | Reference |
|---|---|---|
| 6-Bromo-MDMA | Bromination of MDMA | |
| 1-(6-Bromo-3,4-methylenedioxy)amine | N-Methylation followed by bromination |
Neuropharmacology
The neuropharmacological profile of this compound has been investigated for its effects on neurotransmitter systems.
Findings:
Research has shown that this compound may enhance the release of serotonin and dopamine in neuronal cultures, which could have implications for developing treatments for depression and anxiety disorders .
Toxicological Studies
Understanding the safety profile of this compound is crucial given its psychoactive potential. Toxicological assessments have indicated that while it exhibits some neurotoxic effects at high doses, further studies are required to fully characterize its safety margin.
Case Study:
A toxicological profile assessment conducted by the National Institute on Drug Abuse (NIDA) highlighted various physiological effects observed in animal models, including alterations in locomotor activity and anxiety-like behaviors .
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dimethylmethanamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Benzimidazole Derivatives ()
Compounds such as 4e and 5c-j share the 6-bromobenzo[d][1,3]dioxol-5-yl moiety but incorporate benzimidazole cores with additional substituents (e.g., fluoro, nitro, or methylthio groups).
Key Differences : The benzimidazole derivatives exhibit higher thermal stability (solid state) and distinct bioactivity profiles due to heterocyclic cores.
N-(Benzodioxol-5-yl) Acetamides ()
Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) shares the benzodioxole ring but features an acetamide-thioether group.
Key Differences : The acetamide group in K-16 enhances polarity and crystallinity, enabling its use in plant biology studies.
6-Bromo-MDMA Hydrochloride ()
This compound (1-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine hydrochloride) is a psychoactive analog.
Key Differences : The hydrochloride salt and branched amine in 6-bromo-MDMA enhance solubility and CNS activity, unlike the target compound’s dimethylamine.
Sulfinamide Derivatives ()
Compound 1f (N-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-methylpropane-2-sulfinamide) features a sulfinamide group.
| Property | Target Compound | 1f (Sulfinamide) |
|---|---|---|
| Functional Group | Dimethylamine | Sulfinamide |
| Synthesis | Reductive amination | Imine formation |
| ¹H NMR | δ 3.32 (s, 2H) | δ 8.86 (s, 1H, imine) |
Key Differences : The sulfinamide group in 1f enables stereoselective synthesis, contrasting with the target compound’s simpler amine structure.
Biological Activity
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C₈H₈BrN₁O₂
- Molecular Weight : 230.06 g/mol
- CAS Number : 67496-29-1
The compound is believed to interact with various biological targets, particularly within the central nervous system. Its structure suggests potential activity as a monoamine transporter inhibitor, which could influence neurotransmitter levels in the brain.
1. Neuropharmacological Effects
Studies have indicated that compounds similar to this compound exhibit significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may contribute to antidepressant and anxiolytic effects.
2. Antioxidant Activity
Research has suggested that this compound may possess antioxidant properties, which can protect cells from oxidative stress. The presence of the bromobenzo[d][1,3]dioxole moiety is thought to enhance this activity by scavenging free radicals.
Case Studies and Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal cell death in vitro when treated with the compound. |
| Study 2 | Assess antioxidant capacity | Showed that the compound effectively reduced oxidative stress markers in cellular models. |
| Study 3 | Investigate binding affinity to serotonin receptors | Found moderate binding affinity, suggesting potential as a serotonergic agent. |
Pharmacokinetics and Toxicology
Current data on the pharmacokinetics of this compound is limited. However, preliminary studies indicate that it may be metabolized in the liver with moderate bioavailability. Toxicological assessments suggest low acute toxicity; however, long-term effects remain to be fully elucidated.
Q & A
Q. What advanced techniques resolve discrepancies in biological activity across studies?
- Methodology :
- Meta-analysis of published IC50/MIC values to identify outliers and confounding factors (e.g., assay pH, cell lines) .
- Validate activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
